molecular formula C19H18N2OS B5774387 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide

Cat. No. B5774387
M. Wt: 322.4 g/mol
InChI Key: BKMRJEHHXLVJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide, also known as MTIP, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. MTIP is a selective inhibitor of the G protein-coupled receptor (GPCR) GPR55, which has been implicated in a variety of physiological processes, including pain sensation, inflammation, and cancer progression.

Mechanism of Action

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide inhibits GPR55 by binding to a specific site on the receptor and preventing it from being activated by its natural ligands. This inhibition leads to a decrease in downstream signaling pathways that are involved in physiological processes such as pain sensation and inflammation.
Biochemical and Physiological Effects
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide can inhibit GPR55-mediated calcium mobilization and ERK1/2 phosphorylation, which are downstream signaling pathways involved in GPR55 activation. In vivo studies have shown that N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide can reduce pain sensation in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide in lab experiments is its selectivity for GPR55. This allows researchers to study the specific effects of GPR55 activation without affecting other GPCRs. However, one limitation of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is its relatively low potency compared to other GPR55 inhibitors. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for research involving N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide. One area of interest is the role of GPR55 in cancer progression. Several studies have shown that GPR55 is overexpressed in certain types of cancer, and that its activation can promote cancer cell proliferation and migration. Inhibiting GPR55 with N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide may be a potential therapeutic strategy for these types of cancers.
Another area of interest is the development of more potent and selective GPR55 inhibitors. While N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is a selective inhibitor of GPR55, its potency is relatively low compared to other GPR55 inhibitors. Developing more potent and selective inhibitors may allow for more precise studies of GPR55 function in vitro and in vivo.
In conclusion, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is a selective inhibitor of GPR55 that has potential applications in scientific research. Its selectivity for GPR55 allows for more precise studies of GPR55 function, particularly in the areas of pain sensation, inflammation, and cancer progression. While N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide has some limitations, its potential usefulness in these areas makes it an important area of study for future research.

Synthesis Methods

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-methyl-1,3-thiazol-4-ylamine, which is then reacted with 3-bromoacetophenone to form 3-(2-methyl-1,3-thiazol-4-yl)phenylacetone. This compound is then reacted with phenylmagnesium bromide to form N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide. The final product can be purified through recrystallization or chromatography.

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide has been shown to have potential applications in scientific research, particularly in the field of GPCR pharmacology. GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes. They are also the targets of many drugs, making them an important area of study for drug discovery and development.
GPR55 is a relatively new GPCR that has been implicated in several physiological processes, including pain sensation, inflammation, and cancer progression. N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is a selective inhibitor of GPR55, meaning that it can be used to study the specific effects of GPR55 activation without affecting other GPCRs.

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMRJEHHXLVJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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